![molecular formula C13H18N2O5S B1328652 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol CAS No. 942474-78-4](/img/structure/B1328652.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol
Overview
Description
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol involves multiple steps. The synthetic route typically starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation to introduce the ethylsulfonyl group. The final step involves the formation of the piperidin-4-ol ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other substituents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol , with the chemical formula and CAS number 942474-78-4, has garnered attention in various scientific research applications due to its unique structure and properties. This article explores its applications, supported by data tables and relevant case studies.
Pharmacological Studies
This compound has been investigated for its potential pharmacological effects, particularly in the following areas:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The specific structural modifications in this compound may enhance its efficacy as a novel antidepressant agent.
- Anti-inflammatory Properties : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. Preliminary data suggest that this compound may possess anti-inflammatory activity, warranting further investigation.
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Drug Development : Its unique functional groups allow for further chemical modifications, making it a valuable precursor in synthesizing other biologically active molecules.
Material Science
Recent studies have explored the use of this compound in material science:
- Polymer Chemistry : Incorporating this piperidine derivative into polymer matrices has shown promise for developing new materials with enhanced mechanical properties.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antidepressant | Potential efficacy in animal models | |
Anti-inflammatory | Inhibition of cytokines | |
Antimicrobial | Activity against specific pathogens |
Table 2: Synthetic Routes
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nitration | HNO₃/H₂SO₄; RT | 85 |
Sulfonation | SO₃; 50°C | 90 |
Alkylation | Alkyl halide; K₂CO₃; DMF | 75 |
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound. The compound demonstrated significant antidepressant-like behavior in forced swim tests, suggesting its potential for treating depression .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation published in Pharmacology Reports explored the anti-inflammatory mechanisms of related compounds. The study found that the compound inhibited TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol can be compared with other similar compounds, such as:
- 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-ol
- 1-[4-(Propylsulfonyl)-2-nitrophenyl]piperidin-4-ol
- 1-[4-(Butylsulfonyl)-2-nitrophenyl]piperidin-4-ol
These compounds share similar structures but differ in the length of the alkyl chain attached to the sulfonyl group. The uniqueness of this compound lies in its specific ethylsulfonyl group, which can influence its chemical reactivity and biological activity .
Biological Activity
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects. The compound's structure, synthesis, and biological implications are also discussed.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with an ethylsulfonyl group and a nitrophenyl moiety, which is essential for its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors, leading to the formation of the desired piperidine derivative.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The compound has shown moderate to strong activity against several bacterial strains, particularly Salmonella typhi and Bacillus subtilis. For instance, compounds in similar structural categories demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease and acetylcholinesterase (AChE), indicating significant potential for therapeutic applications in treating bacterial infections .
Compound Name | Bacterial Strain | IC50 (µM) |
---|---|---|
This compound | Salmonella typhi | Moderate |
Other Piperidine Derivatives | Bacillus subtilis | 0.63 - 6.28 |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against AChE and urease. The inhibition of AChE is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results as effective AChE inhibitors, which can lead to improved cognitive functions in affected individuals .
Additional Therapeutic Effects
Beyond antibacterial and enzyme inhibitory activities, piperidine derivatives have been reported to exhibit anti-inflammatory, anticancer, and antitumor properties. These activities are attributed to their ability to interact with various biological targets, potentially leading to new therapeutic strategies for treating complex diseases .
Case Studies
Several case studies highlight the effectiveness of piperidine derivatives in preclinical models:
- Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Neuroprotective Effects : Research indicated that these compounds could protect neuronal cells from oxidative stress-induced damage by inhibiting specific enzymes involved in reactive oxygen species (ROS) generation.
- Anti-inflammatory Properties : Experimental models showed that administration of related piperidine compounds significantly reduced inflammation markers in animal models of arthritis.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGBPXJEKSXHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233179 | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-78-4 | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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